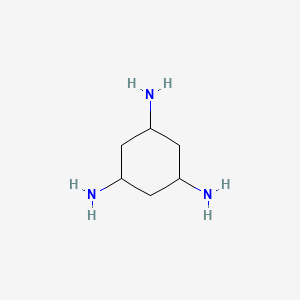

Cyclohexane-1,3,5-triamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15N3 |

|---|---|

Molecular Weight |

129.2 g/mol |

IUPAC Name |

cyclohexane-1,3,5-triamine |

InChI |

InChI=1S/C6H15N3/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,7-9H2 |

InChI Key |

UYAUGHKQCCCFDK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(CC1N)N)N |

Synonyms |

1,3,5-triaminocyclohexane TACH cpd |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexane 1,3,5 Triamine and Its Stereoisomers

Classical Synthetic Routes to Cyclohexane-1,3,5-triamine Scaffolds

Classical approaches to the this compound core rely on well-established organic reactions, including rearrangements, reductions, and direct aminations of suitable precursors.

Curtius Rearrangement-Based Syntheses

The Curtius rearrangement is a cornerstone in the synthesis of primary amines from carboxylic acids. This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the desired amine. This method has been successfully applied to the synthesis of this compound, particularly the cis,cis-isomer. wikipedia.org

The synthesis commences with a cyclohexane-1,3,5-tricarboxylic acid precursor. The stereochemistry of the starting material directly influences the stereochemistry of the final triamine. For instance, cis,cis-1,3,5-cyclohexanetricarboxylic acid is utilized to produce cis,cis-1,3,5-triaminocyclohexane. rsc.org The carboxylic acid is first converted to the corresponding acyl azide. This is typically achieved by treating the corresponding acyl chloride with an azide salt, or by reacting the carboxylic acid with an activating agent followed by an azide source.

The key step involves the thermal decomposition of the tris(acyl azide), which undergoes a concerted rearrangement to form a tris(isocyanate). The migration of the alkyl group occurs with retention of configuration. Finally, hydrolysis of the isocyanate groups, typically under acidic or basic conditions, leads to the formation of the triamine through an unstable carbamic acid intermediate that decarboxylates. This route is advantageous for producing specific stereoisomers, provided the corresponding stereoisomer of the starting tricarboxylic acid is available. rsc.org

Table 1: Key Steps in the Curtius Rearrangement for this compound Synthesis

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | Cyclohexane-1,3,5-tricarboxylic acid | Thionyl chloride or Oxalyl chloride | Cyclohexane-1,3,5-tricarbonyl chloride |

| 2 | Cyclohexane-1,3,5-tricarbonyl chloride | Sodium azide | Cyclohexane-1,3,5-tricarbonyl azide |

| 3 | Cyclohexane-1,3,5-tricarbonyl azide | Heat (Thermal decomposition) | Cyclohexane-1,3,5-triisocyanate |

| 4 | Cyclohexane-1,3,5-triisocyanate | Water (Hydrolysis) | This compound |

Reduction of Nitrile Precursors

The reduction of nitriles is a fundamental method for the synthesis of primary amines. This transformation can be achieved using a variety of reducing agents, including catalytic hydrogenation and metal hydrides. While the direct reduction of cyclohexane-1,3,5-tricarbonitrile is a plausible route, a notable related method involves the reduction of a trioxime precursor, which can be considered a derivative of a nitrile.

This approach starts with cyclohexane-1,3,5-trione (B11759072). The trione (B1666649) is reacted with hydroxylamine (B1172632) to form cyclohexane-1,3,5-trione trioxime. The oxime functionalities (-C=N-OH) can then be reduced to the corresponding primary amino groups. This reduction is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for example, using Raney nickel or platinum oxide under a hydrogen atmosphere. The stereochemical outcome of the reduction can be influenced by the choice of catalyst and reaction conditions.

| Precursor | Reagents for Formation | Intermediate | Reducing Agents | Final Product |

| Cyclohexane-1,3,5-trione | Hydroxylamine (NH₂OH) | Cyclohexane-1,3,5-trione trioxime | LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni, H₂) | This compound |

Direct Amination Strategies

Direct amination strategies aim to introduce the amino groups onto the cyclohexane (B81311) ring in a more direct fashion. One such powerful method is reductive amination. wikipedia.org This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine via an intermediate imine. masterorganicchemistry.com

For the synthesis of this compound, this strategy would typically start with cyclohexane-1,3,5-trione. The trione is reacted with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the initial formation of an enamine or imine at each carbonyl position, which is then reduced in situ to the amine.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.com The pH of the reaction is a critical parameter to control, as it must be acidic enough to facilitate imine formation but not so acidic as to protonate the ammonia, rendering it non-nucleophilic. The stereoselectivity of this process can be influenced by the reaction conditions and the steric bulk of the intermediates.

Stereoselective and Stereospecific Synthesis of this compound Isomers

The spatial orientation of the three amino groups on the cyclohexane ring gives rise to different stereoisomers. The two primary isomers are the cis,cis (all three amino groups on the same side of the ring) and the cis,trans (two amino groups on one side and one on the other). The synthesis of these specific isomers requires careful control of the reaction stereochemistry.

Synthesis of cis,cis-1,3,5-Triaminocyclohexane

The cis,cis-1,3,5-triaminocyclohexane (tach) isomer is of particular interest due to its ability to act as a tripodal ligand in coordination chemistry. wikipedia.org A highly stereoselective synthesis of this isomer has been developed, which is crucial as the separation of cis and trans isomers can be challenging. rsc.org

The most effective and widely used method for the synthesis of cis,cis-1,3,5-triaminocyclohexane is the Curtius rearrangement of cis,cis-1,3,5-cyclohexanetricarboxylic acid. rsc.org The stereochemistry of the starting material is retained throughout the reaction sequence, leading almost exclusively to the desired cis,cis product. This stereospecificity is a key advantage of this synthetic route. The commercial availability of cis,cis-1,3,5-cyclohexanetricarboxylic acid makes this a practical approach for obtaining the pure cis,cis-triamine. rsc.org

Control of Axial and Equatorial Orientations in Synthesis

In the chair conformation of cyclohexane, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. For 1,3,5-trisubstituted cyclohexanes, the stereochemistry dictates the possible axial and equatorial arrangements.

In the most stable chair conformation of cis,cis-1,3,5-triaminocyclohexane, all three amino groups can occupy equatorial positions, minimizing steric strain. This is a thermodynamically favored arrangement.

The synthesis of other isomers, such as cis,trans-1,3,5-triaminocyclohexane, demonstrates that control over the stereochemical outcome is possible, leading to different arrangements of axial and equatorial groups. The synthesis of the cis,trans isomer would likely require a starting material with the corresponding cis,trans stereochemistry, for example, cis,trans-1,3,5-cyclohexanetricarboxylic acid. The formation of palladium(II) complexes with cis,trans-1,3,5-triaminocyclohexane has been reported, indicating that this isomer is synthetically accessible. In the most stable conformation of the cis,trans isomer, two amino groups would be in equatorial positions and one in an axial position.

The separation of these isomers can be difficult, but methods such as fractional crystallization of their salts or derivatization followed by chromatography can be employed. google.com The ability to synthesize and isolate different stereoisomers is crucial for investigating how the spatial arrangement of the amino groups affects their coordination properties and other chemical behaviors.

Table 2: Stereoisomers of this compound and Substituent Orientations

| Isomer | Description | Most Stable Chair Conformation (Amino Group Orientations) |

| cis,cis | All three amino groups on the same side of the ring. | tri-equatorial |

| cis,trans | Two amino groups on one side, one on the opposite side. | di-equatorial, mono-axial |

Novel and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly benefiting from the principles of green chemistry, which prioritize the use of safer reagents, environmentally benign solvents, and energy-efficient processes. A key area of development is the catalytic hydrogenation of aromatic precursors, which offers a more sustainable alternative to traditional stoichiometric reductions.

One of the most studied green routes involves the hydrogenation of 1,3,5-trinitrobenzene. mdpi.com While this method traditionally relied on precious metal catalysts like Palladium (Pd) or Platinum (Pt) under high pressure, recent research has focused on developing more economical and sustainable catalyst systems. mdpi.comresearchgate.net Copper-based catalysts, in particular, have emerged as a promising alternative. researchgate.net For instance, supported copper catalysts such as CuO/Al₂O₃ and Cu-Al mixed oxides derived from layered double hydroxides have demonstrated high activity and selectivity in the hydrogenation of aromatic trinitro compounds to their corresponding amines. mdpi.comresearchgate.net These reactions can often be performed in more environmentally friendly solvents like methanol (B129727) or even water. mdpi.commdpi.com The use of flow reactors for these hydrogenations further enhances the safety and efficiency of the process, particularly when dealing with energetic materials like trinitrobenzene. researchgate.net

Another green approach involves starting from more accessible and less hazardous materials. An alternative pathway begins with resorcinol, which is first hydrogenated to 1,3-cyclohexanedione. This intermediate undergoes oximation with hydroxylamine hydrochloride in water, a green solvent, followed by catalytic hydrogenation over Raney Ni to yield the corresponding diamine. mdpi.com While this specific example leads to a diamine, similar multi-step syntheses starting from phloroglucinol (B13840) (1,3,5-trihydroxybenzene) represent a potential green pathway to this compound, avoiding the use of explosive nitroaromatics.

The application of alternative energy sources, such as microwave irradiation and sonochemistry, has also been explored for related syntheses, such as for 1,3,5-triazine (B166579) derivatives. chim.itnih.govresearchgate.net These methods can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions or the use of water as a solvent, aligning with multiple green chemistry principles. nih.govresearchgate.net While direct application to this compound synthesis is not widely reported, these techniques represent a novel frontier for future research.

The table below summarizes various catalytic systems used in the hydrogenation of 1,3,5-trinitrobenzene, a key precursor, highlighting the shift towards greener alternatives.

| Catalyst | Starting Material | Solvent | Temperature (°C) | Pressure | Key Findings/Yield | Reference |

|---|---|---|---|---|---|---|

| Pd/C | 2,4,6-Trinitrobenzoic acid | Aqueous | N/A | N/A | Can be selectively hydrogenated to triaminobenzene or non-aromatic cyclohexane-1,3,5-trione trioxime. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 21% CuO/Al₂O₃ | 1,3,5-Trinitrobenzene (TNB) | Methanol | 120 | 30 bar | ~68% yield of 1,3,5-triaminobenzene (TAB) as sulfuric acid double salt. researchgate.net | researchgate.net |

| Cu-Al mixed oxides | 1,3,5-Trinitrobenzene (TNB) | Methanol | N/A | N/A | Complete hydrogenation with high selectivity; subsequent hydrolysis to phloroglucinol in good yields (75-82%). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Cu₂Si₂O₅(OH)₂/SiO₂ (Chrysocolla-like) | 1,3,5-Trinitrobenzene (TNB) | Organic | 170 | 1.3 MPa (initial H₂) | High catalytic activity, transforming TNB to amines as major products in 1-2 hours. mdpi.com | mdpi.com |

Synthetic Challenges and Methodological Advancements in this compound Production

The synthesis of this compound is fraught with challenges, primarily related to stereocontrol, the use of hazardous materials, and the need for harsh reaction conditions. However, significant methodological advancements have been made to address these issues.

Synthetic Challenges:

Stereoisomer Control: this compound has multiple stereocenters, leading to several possible stereoisomers. The synthesis of a specific isomer, such as the all-cis (or cis,cis) form, is a major hurdle. wikipedia.org The cis,cis-1,3,5-isomer is particularly valuable as a tripodal, tridentate ligand in coordination chemistry, often abbreviated as "tach". wikipedia.orgwikipedia.org Achieving high stereoselectivity is crucial for its applications.

Hazardous Precursors: A common synthetic route involves the reduction of 1,3,5-trinitrobenzene. google.com This and related starting materials are high-energy, explosive compounds, posing significant risks during transportation, storage, and handling. google.com

Harsh Reaction Conditions: The catalytic hydrogenation of nitroaromatics to produce the corresponding amines often requires high temperatures and high pressures of hydrogen gas. google.com These conditions demand specialized equipment, are energy-intensive, and increase operational risks, making them less suitable for large-scale industrial production. google.com

Product Isolation and Purification: The final triamine product is a polar compound, which can present challenges for isolation and purification, especially from aqueous reaction media. mdpi.comresearchgate.net Furthermore, side reactions, such as the condensation of the amine products, can occur, leading to lower yields and complex product mixtures. researchgate.net

Methodological Advancements:

Stereoselective Synthesis: To overcome the challenge of stereocontrol, specific pathways have been developed. The synthesis of cis,cis-1,3,5-triaminocyclohexane has been achieved via a Curtius rearrangement starting from cyclohexanetricarboxylic acid. wikipedia.orgwikipedia.org This method provides a reliable route to the desired all-cis stereoisomer, which is difficult to obtain from the hydrogenation of aromatic precursors. An improved version of this synthesis was reported in 1996, highlighting ongoing efforts to refine stereoselective routes. wikipedia.org

Advanced Catalysis: The development of novel heterogeneous catalysts, such as the copper-based systems discussed previously, represents a major step forward. mdpi.comresearchgate.net These catalysts can operate under milder conditions of temperature and pressure compared to traditional systems, reducing energy consumption and improving safety. researchgate.net Their high selectivity also minimizes the formation of by-products, simplifying purification.

Process Intensification: The adoption of modern chemical engineering principles, such as flow chemistry, has advanced the production of related compounds. Hydrogenation in a continuous flow reactor, as demonstrated for 1,3,5-trinitrobenzene, allows for better control over reaction parameters, improved heat management, and safer handling of hazardous intermediates on a smaller, continuous scale, which is advantageous for scalability. researchgate.net

The following table summarizes the key synthetic challenges and the corresponding methodological advancements that have been developed to address them.

| Challenge | Methodological Advancement / Solution | Description | Reference |

|---|---|---|---|

| Stereoisomer Control | Stereoselective Synthetic Pathways | Use of specific reactions like the Curtius rearrangement on cyclohexanetricarboxylic acid to synthesize the desired cis,cis-1,3,5-isomer. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |

| Hazardous Precursors (e.g., 1,3,5-trinitrobenzene) | Alternative, Safer Starting Materials | Developing routes from less hazardous compounds like 1,3,5-trihydroxybenzene or 1,3,5-benzenetricarbonyl chloride. google.com | google.com |

| Harsh Reaction Conditions (High T/P) | Advanced Heterogeneous Catalysis | Development of highly active catalysts (e.g., supported copper) that enable hydrogenation at lower temperatures and pressures. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Safety and Scalability | Flow Chemistry | Utilizing continuous flow reactors for hydrogenation to improve safety, control, and scalability compared to traditional batch processes. researchgate.net | researchgate.net |

Coordination Chemistry of Cyclohexane 1,3,5 Triamine As a Ligand

Principles of Ligand Design Utilizing the Cyclohexane-1,3,5-triamine Scaffold

The cis,cis-1,3,5-triaminocyclohexane (tach) scaffold serves as a fundamental building block for the design of more complex ligands. wikipedia.org The rigid cyclohexane (B81311) chair conformation pre-organizes the three amino groups in a facial arrangement, which is ideal for coordinating to a single face of a metal ion. This tripodal geometry is a key feature in the design of ligands for various applications in coordination chemistry. wikipedia.org

Ligand design strategies often involve the modification of the primary amine groups to introduce additional donor atoms or to tune the steric and electronic properties of the ligand. For instance, the reaction of tach with appropriate aldehydes can yield triimine ligands. These Schiff base ligands can introduce steric bulk and alter the electronic environment of the metal center. rsc.org Furthermore, derivatization of the amino groups can lead to the synthesis of hexadentate ligands, such as cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid (H3tachta), which can fully encapsulate a metal ion, leading to highly stable complexes. nih.gov

The stereochemistry of the cyclohexane ring is another crucial aspect of ligand design. The cis,trans-isomer of 1,3,5-triaminocyclohexane, for example, presents two cis-disposed amino groups and one trans-disposed amino group. This arrangement allows for different coordination modes, acting as a bidentate 'head' and a monodentate 'tail', which can be exploited in the construction of polynuclear and supramolecular architectures. gla.ac.uk

Formation and Characterization of Metal-Cyclohexane-1,3,5-triamine Complexes

Complexes of this compound with a variety of metal ions are typically synthesized by reacting the ligand, often in its hydrochloride salt form, with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of techniques including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (for diamagnetic complexes), and mass spectrometry.

A wide array of transition metals form stable complexes with this compound and its derivatives.

Iron (Fe): While specific studies on simple Fe-tach complexes are not abundant in the provided search results, the coordination chemistry of iron with related tripodal amine ligands is well-established. These complexes are relevant in the study of bioinorganic chemistry and catalysis. The facial coordination of the triamine ligand can create a specific coordination environment around the iron center, influencing its reactivity.

Nickel (Ni): Nickel(II) forms well-defined complexes with cis,cis-1,3,5-triaminocyclohexane. The structure of [Ni(tach)(H₂O)₃]²⁺ has been characterized, revealing an octahedral coordination geometry where the tach ligand occupies one facial site, and three water molecules complete the coordination sphere. wikipedia.org Complexes with derivatives of tach, such as triimine ligands, have also been synthesized and structurally characterized. rsc.orgrsc.org

Copper (Cu): Copper(II) complexes with derivatives of cis,cis-1,3,5-triaminocyclohexane have been prepared. For example, the complexation of a triimine ligand based on tach with copper salts has been studied. rsc.org Additionally, a derivative, cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid, forms a complex with copper(II), [Cu(Htachta)]. nih.gov

Ruthenium (Ru): Ruthenium(II) complexes containing the tach ligand have been synthesized and characterized. For instance, reaction of a ruthenium precursor with tach can yield complexes that serve as starting materials for a wider range of Ru-tach compounds. nih.gov

Zinc (Zn): The thermodynamics of complex formation between zinc(II) and cis,cis-1,3,5-triaminocyclohexane have been investigated, revealing entropy-controlled formation. acs.org Complexes of zinc with derivatives of tach, such as [Zn(Ph-protach)(Cl)]BPh₄, have been structurally analyzed. rsc.org

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with cis,cis-1,3,5-triaminocyclohexane and its derivatives are known. Early work focused on the complexes of trivalent cobalt with tach. acs.org More recently, cobalt(II) complexes with modified tach ligands have been synthesized, including a complex with cis,cis-1,3,5-tri-(E,E)-3-(2-furyl)prop-2-en-1-ylideneaminocyclohexane. rsc.org A derivative, cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid, also forms a cobalt(II) complex, [Co(Htachta)]. nih.gov

| Metal | Complex Example | Key Findings | Citation |

|---|---|---|---|

| Nickel (Ni) | [Ni(tach)(H₂O)₃]²⁺ | Octahedral geometry with facial coordination of tach. | wikipedia.org |

| Copper (Cu) | [Cu(Htachta)] | Formation with a hexadentate tach derivative. | nih.gov |

| Ruthenium (Ru) | [RuCl(tach)(diphosphine)]⁺ | Synthesis and characterization of cytotoxic Ru(II) complexes. | nih.gov |

| Zinc (Zn) | [Zn(tach)]²⁺ complexes | Thermodynamics of formation are entropy-driven. | acs.org |

| Cobalt (Co) | [Co(Htachta)] | Formation with a hexadentate tach derivative. | nih.gov |

The coordination chemistry of this compound extends to main group metals.

Gallium (Ga): Gallium(III) forms a stable, six-coordinate complex with the hexadentate ligand cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid (H3tachta), with the formula [Ga(tachta)]. nih.gov The complex exhibits a pseudooctahedral geometry where the ligand encapsulates the metal ion. nih.gov

Aluminum (Al): While specific studies detailing the coordination of Aluminum with this compound were not prominent in the search results, the general principles of aluminum coordination chemistry suggest that it would form stable complexes with this tripodal ligand. Aluminum typically favors octahedral coordination, which can be readily satisfied by the facial coordination of tach and three other monodentate ligands or a tridentate ligand.

Lanthanides (Ln): The coordination chemistry of lanthanides with tripodal ligands is an active area of research, particularly in the context of molecular magnetism. mdpi.com While specific complexes with the parent this compound are not detailed in the provided search results, related tripodal amine ligands are known to form complexes with lanthanide ions. The large ionic radii of lanthanides often lead to high coordination numbers, and the tripodal ligand can occupy one face of the coordination sphere, with other ligands completing the coordination.

Actinides (An): The coordination chemistry of actinides is less developed compared to transition metals and lanthanides due to the challenges associated with handling radioactive materials. libretexts.org While no specific examples of actinide complexes with this compound were found in the search results, the principles of actinide coordination suggest that such complexes could be formed. scispace.com Actinides exhibit a range of oxidation states and coordination geometries. libretexts.org A tripodal ligand like this compound could potentially stabilize actinide ions and provide a specific coordination environment for studying their electronic structure and reactivity. libretexts.orgscispace.com

Chelation Effects and Coordination Modes of this compound (e.g., Tridentate, Tripodal)

The primary coordination mode of cis,cis-1,3,5-triaminocyclohexane is as a tridentate, tripodal ligand. The three facially disposed amino groups chelate to a metal center, forming a thermodynamically stable complex due to the chelate effect. This facial coordination is a defining feature of its chemistry. wikipedia.org

The cis,trans-isomer of 1,3,5-triaminocyclohexane offers more diverse coordination possibilities. The two cis-amino groups can act as a bidentate chelating "head," while the trans-amino group can function as a monodentate "tail." gla.ac.uk This unique arrangement allows for the formation of various coordination architectures, including monoligand, diligand, and polynuclear complexes. For example, in palladium(II) chemistry, this ligand has been shown to form monoligand complexes where the "head" chelates the metal and the "tail" is protonated, as well as hexanuclear ring clusters with a "head-to-tail" coordination fashion. gla.ac.uk

| Isomer | Coordination Mode | Description | Resulting Architectures | Citation |

|---|---|---|---|---|

| cis,cis-1,3,5-triaminocyclohexane | Tridentate, Tripodal | The three amino groups coordinate facially to a single metal center. | Monomeric complexes. | wikipedia.org |

| cis,trans-1,3,5-triaminocyclohexane | Bidentate 'head' and Monodentate 'tail' | Two cis-amino groups chelate, while the trans-amino group coordinates separately. | Monoligand, diligand, and polynuclear complexes. | gla.ac.uk |

Redox Properties and Spin State Engineering in this compound Metal Complexes

The electronic properties of metal complexes containing this compound and its derivatives can be tuned by modifying the ligand and the metal ion. The tripodal nature of the ligand can enforce a specific geometry on the metal center, which in turn influences the d-orbital splitting and, consequently, the redox potentials and spin states of the complex.

For transition metal complexes in particular, the ligand field provided by the three nitrogen donors of tach can lead to different spin states depending on the metal ion and its oxidation state. For example, in iron(II) complexes with related tripodal amine ligands, both high-spin and low-spin states have been observed, and in some cases, spin crossover (SCO) behavior is seen. mdpi.comdntb.gov.ua SCO is a phenomenon where the spin state of the complex can be switched between high-spin and low-spin by external stimuli such as temperature or pressure. mdpi.com The rigid nature of the tach scaffold can influence the structural changes that accompany spin crossover.

The redox behavior of these complexes is also of significant interest. The electron-donating ability of the amine groups can be modulated by derivatization, which in turn affects the electron density at the metal center and its redox potentials. The study of the redox properties of these complexes is important for their potential applications in catalysis and as models for biological systems. nih.gov While detailed electrochemical data for a wide range of tach complexes were not available in the provided search results, the principles of coordination chemistry suggest that the redox potentials can be systematically tuned.

Dynamic Coordination Behavior and Ligand Exchange Processes

The dynamic aspects of coordination chemistry involving this compound, particularly the cis,cis-1,3,5-triaminocyclohexane (tach) isomer, are centered on the kinetic stability of its metal complexes and the mechanisms by which it participates in ligand exchange reactions. The distinction between thermodynamic stability (a measure of the equilibrium position of a complex formation reaction) and kinetic stability (the speed at which a complex undergoes reactions, such as ligand substitution) is crucial. cbpbu.ac.inualberta.calibretexts.org Complexes can be thermodynamically stable yet kinetically labile (reacting quickly), or thermodynamically unstable but kinetically inert (reacting slowly). cbpbu.ac.inualberta.calibretexts.org The behavior of this compound complexes is heavily influenced by the rigid and pre-organized nature of the ligand's cyclohexane backbone.

The cis,cis-isomer of this compound acts as a tripodal, facially capping ligand, meaning its three amino groups are positioned to bind to three adjacent (facial) sites of a metal's coordination sphere. wikipedia.org This arrangement, enforced by the stable chair conformation of the cyclohexane ring, leads to the formation of highly stable complexes with many metal ions due to the chelate effect. pressbooks.pub This high thermodynamic stability often correlates with kinetic inertness, meaning the ligand exchange processes are slow. For instance, complexes of the related ligand all-cis-2,4,6-trimethylthis compound (Me₃tach) with metals like Cu(II) and Zn(II) exhibit very high stability in what is described as an "all-or-nothing" coordination process, suggesting a low tendency for stepwise ligand dissociation. researchgate.net

However, the dynamic behavior and the lability of the complex are ultimately dictated by the central metal ion and the nature of the other ligands present. Research into specific metal complexes of this compound has provided quantitative insights into their ligand exchange kinetics.

Research Findings on Ligand Exchange

Ruthenium(II) Complexes: Studies on Ruthenium(II) complexes of the type [RuCl(cis-tach)(diphosphine)]⁺ have shown that these compounds undergo ligand exchange reactions in aqueous solution. whiterose.ac.uk Specifically, the chlorido ligand is substituted by a water molecule (a process known as aquation). The kinetics of this aquation have been studied, revealing that the reaction follows first-order kinetics. whiterose.ac.uk This process is a critical step, often considered an activation mechanism for potential biological activity.

The rate constants for the aquation of these Ruthenium(II) cis-tach complexes were found to be in the range of 10⁻² to 10⁻³ s⁻¹ at 298 K. whiterose.ac.uk This rate is considered ideal for certain applications where the complex must be stable enough to reach its target but labile enough to react once there.

| Diphosphine Ligand | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|

| (R,R)-BDPP (2,4-Bis(diphenylphosphino)pentane) | 1.0 x 10⁻³ | whiterose.ac.uk |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 2.1 x 10⁻³ | whiterose.ac.uk |

| dppb (1,4-Bis(diphenylphosphino)butane) | 1.1 x 10⁻² | whiterose.ac.uk |

Platinum(IV) Complexes: The dynamic behavior of Platinum(IV) complexes featuring a derivative of this compound has also been investigated. In a study of the complex fac-[Pt(taci)I₃]⁺ (where taci is all-cis-2,4,6-triaminocyclohexane-1,3,5-triol), monitoring of its stability in solution revealed that the iodide ligands undergo successive substitution reactions. mdpi.com Under conditions mimicking a physiological environment, the primary product was identified as fac,cis-[Pt(taci)I(OH)₂]⁺, indicating a stepwise exchange of two iodide ligands for hydroxide (B78521) ligands. mdpi.com In contrast, the related complex bis-[Pt(taci)₂]⁴⁺, where the platinum center is coordinatively saturated by two tridentate taci ligands, remained stable with no ligand exchange observed over the study period. mdpi.com This highlights how saturating the coordination sphere with a strongly-bound chelating ligand like this compound or its derivatives can render a complex kinetically inert.

The mechanisms of ligand substitution reactions in such octahedral complexes can be associative (where the incoming ligand binds first to form a seven-coordinate intermediate), dissociative (where a ligand departs first to form a five-coordinate intermediate), or an interchange mechanism that is concerted. libretexts.org The positive entropy of activation often associated with dissociative pathways suggests that the rate-determining step involves an increase in disorder as the leaving group departs. libretexts.org While specific mechanistic studies for this compound complexes are not broadly detailed in the literature, the general principles of ligand substitution in coordination chemistry provide a framework for understanding these processes. ualberta.cainorgchemres.org

Supramolecular Architectures and Self Assembly Mediated by Cyclohexane 1,3,5 Triamine

Role of Cyclohexane-1,3,5-triamine in Hydrogen Bonding Networks and Intermolecular Interactions

The specific stereochemistry of this compound isomers plays a crucial role in directing the formation of hydrogen bonding networks and other non-covalent interactions that dictate the final supramolecular assembly. The cis,cis-isomer, with its three axially oriented amino groups, is a particularly effective tripodal ligand. wikipedia.orguno.edu This facial coordination capability allows it to form extensive and predictable hydrogen-bonding networks. liverpool.ac.ukresearchgate.net

The importance of hydrogen bonding is also evident in the formation of complexes and unique molecular arrangements. For example, in a nickel(II) complex with cis,trans-1,3,5-triaminocyclohexane, hydrogen bonding interactions connect parallel one-dimensional chains. researchgate.net The protonated amine group of one chain interacts with an acetate (B1210297) group bound to a nickel center on an adjacent chain. researchgate.net Similarly, in copper(II) complexes, intramolecular hydrogen bonding is a significant factor. researchgate.net The ability of the amino groups to act as both hydrogen bond donors and acceptors is fundamental to the structural stability of these assemblies. liverpool.ac.ukacs.org

The table below summarizes key intermolecular interactions involving this compound derivatives found in various studies.

| Interaction Type | Participating Groups | Significance in Supramolecular Structure |

| Hydrogen Bonding | Amino groups (N-H) as donors; various acceptors (e.g., N, O) | Directs the primary assembly and provides structural stability. liverpool.ac.ukresearchgate.net |

| π-π Stacking | Aromatic rings of derivatives | Contributes to the packing and stabilization of the crystal lattice. rsc.org |

| C-H···π Interactions | C-H bonds of the cyclohexane (B81311) ring and aromatic systems | Influences the orientation and packing of molecules in the solid state. rsc.org |

| C-H···N Interactions | C-H bonds and nitrogen atoms | Plays a role in determining the overall supramolecular arrangement. rsc.org |

| Halogen Bonding | Bromine atoms on derivatives | Can lead to the formation of specific motifs, like triangle-like halogen-bonding between three bromine atoms. researchgate.net |

Design and Construction of Supramolecular Cages and Capsules Incorporating this compound

The unique C3-symmetric and tripodal nature of cis,cis-1,3,5-triaminocyclohexane makes it an ideal building block for the rational design and construction of discrete, three-dimensional supramolecular cages and capsules. wikipedia.orgrsc.org These container-like molecules are formed through self-assembly processes, often driven by the formation of dynamic covalent bonds, such as imines, or through coordination with metal ions. nih.govrsc.org

The general strategy involves reacting the triamine with a complementary C2-symmetric linker, such as a dialdehyde (B1249045). The condensation reaction between the three amino groups of this compound and the two aldehyde groups of the linker can lead to the formation of a [2+3] cage architecture. d-nb.info In this notation, two triamine units and three dialdehyde units assemble to form a closed, cage-like structure. For example, reaction of a triamine with a dialdehyde in the presence of an acid catalyst can yield imine cages. d-nb.info

Metal-ligand coordination is another powerful tool for constructing cages. nih.gov The triamine can act as a facial ligand, coordinating to a metal center. wikipedia.org By combining these metal-triamine complexes with appropriate bridging ligands, complex architectures can be achieved. For instance, the reaction of cis,trans-1,3,5-triaminocyclohexane with palladium(II) salts has been shown to produce a variety of structures, including hexanuclear ring clusters with a [{Pd(L)X}₆]⁶⁺ formulation, where the ligands adopt a 'head-to-tail' coordination fashion. gla.ac.uk

The properties and structure of the resulting cages can be tuned by modifying the building blocks. For example, using a triamine like 1,3,5-tribromo-2,4,6-trimethylaniline as a building block for imine cages allows for more controlled self-assembly during crystallization due to π-stacking and halogen bonding. d-nb.info

The table below provides examples of supramolecular cages constructed using this compound and its derivatives.

| Cage Type | Building Blocks | Assembly Principle | Resulting Architecture |

| Imine Cage | cis,cis-1,3,5-Triaminocyclohexane, Dialdehydes | Dynamic covalent chemistry (imine formation) | [2+3] or [4+4] cage structures. d-nb.info |

| Metallomacrocycle | cis,trans-1,3,5-Triaminocyclohexane, Palladium(II) salts | Coordination-driven self-assembly | Hexanuclear ring cluster [{Pd(L)X}₆]⁶⁺. gla.ac.uk |

| Anion-Binding Cage | Tripodal tris(amido amines) based on a triamine scaffold, 1,3,5-tris(bromomethyl)benzene (B90972) electrophiles | SN2 reaction | Pseudopeptidic cages for chloride binding. researchgate.net |

Self-Assembled Monolayers (SAMs) and Films Containing this compound Derivatives

While direct research on self-assembled monolayers (SAMs) and thin films specifically utilizing this compound is not extensively documented in the provided search results, the principles of SAM formation using amino-functionalized molecules on various substrates are well-established. Amine groups can readily form covalent or non-covalent linkages with surfaces like gold, silicon oxide, or carbon materials, making this compound a potential candidate for creating structured surfaces.

The tripodal nature of cis,cis-1,3,5-triaminocyclohexane could offer a stable, well-defined orientation on a surface. This is analogous to how other tripodal molecules are used to create robust and organized monolayers. The three amino groups could potentially bind to a surface, providing a strong anchor and a specific orientation for any functional groups attached to the cyclohexane backbone.

For instance, the formation of SAMs often involves the reaction of functional groups like amines with a suitably prepared surface. A common strategy involves using crosslinkers like 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-N-hydroxysuccinimide ester (sulfo-SMCC), which can react with amine moieties on a surface. whiterose.ac.uk This suggests a pathway for immobilizing this compound or its derivatives onto surfaces to create functional films.

Although specific examples with this compound are sparse, the broader context of supramolecular chemistry suggests its potential. For example, the formation of thin films and surface modifications is a key application of supramolecular polymers and gels, some of which are based on building blocks with structural similarities to this compound derivatives, such as benzene-1,3,5-tricarboxamides. researchgate.netresearchgate.net

Host-Guest Chemistry with this compound Based Receptors

The well-defined, pre-organized structure of this compound makes it an excellent scaffold for designing synthetic receptors for molecular recognition, a key aspect of host-guest chemistry. wikipedia.org These receptors can form stable complexes with guest molecules or ions through non-covalent interactions. wikipedia.org The tripodal arrangement of amino groups in the cis,cis-isomer allows for the creation of a convergent binding pocket, ideal for encapsulating guests. wikipedia.orguno.edu

A significant area of application for these receptors is in anion recognition. researchgate.netbeilstein-journals.org By derivatizing the triamine scaffold with functionalities capable of hydrogen bonding or other anion-binding interactions, highly selective hosts can be synthesized. For example, pseudopeptidic cages derived from a triamine scaffold have been shown to be effective at binding chloride ions. researchgate.net The binding affinity can be tuned by altering the substituents on the aromatic rings of the cage structure. researchgate.net

The formation of supramolecular cages from this compound derivatives also leads to hosts with well-defined cavities capable of encapsulating guest molecules. rsc.org These cages can provide a hydrophobic cavity, making them suitable for binding organic guests in aqueous solutions. acs.org The binding is often driven by a combination of factors including the hydrophobic effect, hydrogen bonding, and cation-π or anion-π interactions. beilstein-journals.orgbeilstein-journals.org

The table below details examples of host-guest systems based on this compound receptors.

| Host Type | Guest(s) | Key Interactions |

| Pseudopeptidic Cage | Chloride ion (Cl⁻) | Hydrogen bonding, electrostatic interactions. researchgate.net |

| Supramolecular Cage | Organic molecules | Hydrophobic effect, encapsulation within the cage cavity. acs.org |

| Metal-Organic Cage | Cationic guests (e.g., monoprotonated amines) | Encapsulation, hydrogen bonding. beilstein-journals.org |

| Functionalized Ultracycles | Dicarboxylate anions | Cooperative hydrogen bonding, anion-π interactions, size-matching. beilstein-journals.org |

Supramolecular Gels and Polymers Utilizing this compound Building Blocks

This compound and its derivatives serve as versatile building blocks for the creation of supramolecular gels and polymers. nih.govtaylorfrancis.commdpi.com These materials are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into extended, often fibrous, networks that immobilize solvent molecules. nih.govtaylorfrancis.com The driving forces for this self-assembly are typically non-covalent interactions, with hydrogen bonding playing a central role. nih.govmdpi.com

Derivatives of this compound, such as cyclohexane-1,3,5-tricarboxamides (CTAs), are particularly effective gelators. researchgate.net The amide groups in these molecules can form strong, directional hydrogen bonds, leading to the formation of one-dimensional supramolecular polymers. researchgate.netnih.gov These polymers can then entangle to form the three-dimensional network characteristic of a gel. The gelation properties can be tuned by modifying the side chains attached to the CTA core. researchgate.net

The formation of supramolecular gels can also be achieved in situ. For example, mixing 1,3-cyclohexanediamine (B1580663) with an isocyanate derivative in an organic solvent leads to the rapid formation of a supramolecular gel at room temperature. mdpi.com This gelation is driven by the formation of urea (B33335) moieties, which then self-assemble through intermolecular hydrogen bonding to create an entangled fiber network. mdpi.com These gels can exhibit interesting properties such as thermal reversibility and thixotropy (shear-thinning). mdpi.com

Supramolecular polymers based on these building blocks are of interest for various applications due to their dynamic and responsive nature. mdpi.comnih.gov For example, photoresponsive gels have been created by incorporating arylazopyrazole arms onto a cyclohexane-1,3,5-tricarboxamide core. researchgate.net

The table below presents research findings on supramolecular gels and polymers based on this compound derivatives.

| System | Building Blocks | Key Features |

| In situ Supramolecular Gel | 1,3-Cyclohexanediamine, Isocyanate derivative | Formation of urea moieties driving self-assembly via hydrogen bonding; thermally reversible and thixotropic. mdpi.com |

| Photoresponsive Hydrogel | Cyclohexane-1,3,5-tricarboxamide (CTA) core with arylazopyrazole arms | Self-assembly through hydrogen bonding; photoresponsive due to the arylazopyrazole units. researchgate.net |

| Supramolecular Polymers in Water | Benzene-1,3,5-tricarboxamides (BTAs) with amphiphilic side arms | Self-assembly into long, helical fibers via hydrogen bonding and hydrophobic effects. nih.gov |

| Supramolecular Gels from C3-Symmetric Amides | N-centered Benzene-1,3,5-tris-amide (N-BTA) | Gelation in alcohols and aqueous mixtures; potential for anion sensing and dye removal. nih.gov |

Applications of Cyclohexane 1,3,5 Triamine in Advanced Materials Science

Cyclohexane-1,3,5-triamine as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The use of aliphatic linkers like cyclohexane (B81311) derivatives can finely tune pore sizes and alter host-guest interactions compared to their aromatic counterparts. mdpi.com While direct use of this compound as a primary linker is emerging, its carboxylate analogue, cis,cis-1,3,5-cyclohexanetricarboxylate (CTC), provides significant insight into the design and properties of MOFs derived from a cyclohexane scaffold. liverpool.ac.ukresearchgate.net

The design of MOFs using a this compound or its derivative core is predicated on its tripodal and flexible nature. Unlike rigid aromatic linkers, the cyclohexane ring's conformational flexibility can lead to unique framework topologies and pore environments.

Key design principles include:

Secondary Building Units (SBUs): The C3-symmetric nature of the linker is suitable for connecting with metallic trinuclear SBUs to form 2D layers. researchgate.net

Pillared-Layer Strategy: These 2D layers can be pillared by secondary diamine ligands to extend the structure into three dimensions, creating 3D frameworks with interconnected pores. A systematic variation of the pillaring ligand length allows for precise control over the channel dimensions within the resulting 3D pillared MOFs. researchgate.net

Topology: The combination of trinuclear metallic SBUs and the flexible cis,cis-1,3,5-cyclohexanetricarboxylate (CTC) ligand consistently yields frameworks with a (4³)2(4⁶·6¹⁸·8⁴) topology. researchgate.net

Functionalization: The non-aromatic, aliphatic backbone of the cyclohexane linker creates a different chemical environment within the pores compared to common aromatic linkers like 1,4-benzenedicarboxylic acid (BDC) or 1,3,5-benzenetricarboxylic acid (BTC). wikipedia.orgmdpi.com This can influence the framework's affinity for specific guest molecules.

The porosity of MOFs based on the cyclohexane scaffold is directly influenced by the pillaring strategy used in their design. The resulting frameworks are microporous, and their pore volumes can be systematically tuned by adjusting the length of the pillaring diamine ligands. researchgate.net

For a series of MOFs constructed from Cd(II) or Zn(II) nodes, the cis,cis-1,3,5-cyclohexanetricarboxylate linker, and various diamine pillars, water adsorption isotherms show type I behavior, which is characteristic of microporous materials. researchgate.net The pore volumes demonstrate a clear correlation with the length of the pillar ligand. researchgate.net

| Compound Name | Pillar Ligand | Pore Volume (mL/g) |

|---|---|---|

| JUC-34 | Triethylenediamine (TED) | 0.07 |

| JUC-44 | 4,4′-bipyridine (Bipy) | 0.10 |

| JUC-45 | trans-bis(4-pyridyl)ethylene (Bpe) | 0.12 |

| JUC-46 | 4,4′-bipyridine (Bipy) | 0.17 |

| JUC-47 | trans-bis(4-pyridyl)ethylene (Bpe) | 0.19 |

Data sourced from a study on a series of 3D pillared metal-organic frameworks based on the cis,cis-1,3,5-cyclohexanetricarboxylate linker. researchgate.net

MOFs built with non-conjugated, aliphatic linkers can exhibit interesting luminescent properties, which often arise from ligand-to-metal charge transfer (LMCT) transitions rather than linker-based emission. researchgate.netsethanandramjaipuriacollege.in

MOFs containing cis,cis-1,3,5-cyclohexanetricarboxylate demonstrate this phenomenon. Two cadmium-based MOFs with this linker show strong LMCT emission in the green-yellow region of the spectrum upon excitation with UV light. researchgate.net This suggests that even without a conjugated π-system, the n-π* transition localized on the carboxylate groups of the linker plays a crucial role in the observed luminescence. researchgate.net Furthermore, a series of five pillared MOFs based on this linker displayed strong emissions in the blue/green regions. researchgate.net

| Framework Metal | Linker | Emission Peak (nm) | Excitation (nm) | Emission Type |

|---|---|---|---|---|

| Cadmium | cis,cis-1,3,5-cyclohexanetricarboxylate | 543 | 391 | LMCT |

| Cadmium | cis,cis-1,3,5-cyclohexanetricarboxylate | 557 | 394 | LMCT |

Data sourced from a study on luminescent metal-organic frameworks. researchgate.net

This compound in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. rsc.org The synthesis typically involves reversible reactions that allow for error correction and the formation of ordered structures. rsc.org The geometry of the molecular building blocks dictates the topology of the resulting framework. rsc.org

The rational design of COFs incorporating this compound (specifically the cis,cis-1,3,5-isomer, also known as tach) leverages its C3-symmetric, tripodal geometry. acs.org This symmetry is ideal for creating 2D sheets with hexagonal pores when reacted with linear, C2-symmetric linkers like dialdehydes. rsc.org

Key design considerations for using this linker include:

Linkage Chemistry: The amine functional groups readily participate in Schiff base reactions (imine condensation) with aldehyde-containing linkers, a common and reversible reaction for COF synthesis. acs.orggsconlinepress.com

Flexibility vs. Rigidity: Unlike planar and rigid C3-symmetric linkers such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), the cyclohexane core is conformationally flexible. rsc.org This flexibility introduces a non-planar character to the building block, which can influence the stacking of the 2D layers and the final 3D structure.

Aliphatic Nature: The absence of an aromatic core modifies the electronic properties and intermolecular interactions within the framework. This can affect the material's stability and its potential for applications like photocatalysis, where π-conjugation is often crucial. rsc.org

The design strategy involves a polycondensation reaction, often under solvothermal conditions, between this compound and a complementary linear or triangular linker to form a porous, ordered network. rsc.orgmdpi.com

The topology and crystallinity of COFs are direct consequences of the geometry of the building blocks and the reversibility of the linkage reaction. rsc.orgrsc.org

Topology Control: The C3 symmetry of this compound is a powerful tool for topological control. In combination with linear C2-symmetric linkers, it predictably directs the formation of 2D sheets with a hexagonal honeycomb (hcb) topology. rsc.org This is one of the most common and stable topologies observed in 2D COFs. rsc.org

Crystallinity: Achieving high crystallinity is a central challenge in COF synthesis and relies on the ability of the framework to self-correct through reversible bond formation. rsc.org The use of a flexible linker like this compound presents a unique challenge and opportunity.

Potential for Reduced Crystallinity: The conformational flexibility of the cyclohexane ring can lead to rotational disorder and less defined stacking between the 2D layers, potentially resulting in lower crystallinity compared to COFs made from rigid, planar monomers. mdpi.com

Impact on Stacking: While planar aromatic linkers typically form staggered (AA) or eclipsed (AB) stacking arrangements, the non-planar nature of the cyclohexane linker could disrupt this regular packing, possibly leading to more complex or less ordered 3D structures. rsc.org Conversely, specific intermolecular interactions could guide it into a well-defined, crystalline arrangement. Building blocks like 1,3,5-triformylphloroglucinol (Tp) are known to enhance crystallinity through strong intramolecular hydrogen bonds and keto-enol tautomerism, a mechanism not available to simple imine-linked COFs from this compound. nih.gov

Applications of this compound COFs in Separation and Sensing

Covalent Organic Frameworks (COFs) synthesized using this compound as a building block have demonstrated significant potential in the fields of molecular separation and chemical sensing. nih.govrsc.orgescholarship.org The inherent porosity, high surface area, and tunable nature of these materials make them ideal candidates for these applications. nih.govrsc.org

In separation applications, the well-defined pore structures of this compound-based COFs allow for the selective passage of molecules based on size and shape. This has been particularly noted in the context of gas separation. mdpi.comresearchgate.net The ability to tailor the pore dimensions and introduce specific functional groups within the COF structure enables the design of materials with high selectivity for desired gases, such as carbon dioxide. mdpi.com

Beyond gas separation, these COFs are being explored for the separation of organic molecules, including challenging separations of isomers. rsc.org The crystalline and ordered nature of the frameworks provides a rigid and predictable environment for differential molecular transport.

In the realm of sensing, the amine functionalities of this compound within the COF structure can act as recognition sites for various analytes, particularly metal ions. mdpi.comnih.gov The interaction between the analyte and the COF can induce a detectable signal, such as a change in fluorescence or color. mdpi.comresearchgate.net This principle has been applied in the development of chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. mdpi.com The porous nature of the COFs facilitates rapid diffusion of the analyte to the active sensing sites, leading to sensitive and responsive sensors. nih.gov

Polymer Chemistry Incorporating this compound

This compound serves as a versatile building block in polymer chemistry, primarily due to its trifunctional nature, which allows for the creation of complex, three-dimensional polymer architectures. wikipedia.orgrsc.org Its applications range from the synthesis of highly branched polymers to its use as a cross-linking agent to enhance the properties of existing polymers. rsc.orguc.pt

Synthesis of Polymers and Hyperbranched Polymers from this compound

The three primary amine groups of this compound make it an ideal monomer for the synthesis of hyperbranched polymers. uc.ptfrontiersin.org Hyperbranched polymers are a class of dendritic polymers characterized by a highly branched, tree-like structure and a high density of terminal functional groups. uc.ptfrontiersin.org These polymers can be synthesized through the condensation polymerization of this compound with difunctional monomers, such as dianhydrides, leading to the formation of hyperbranched polyimides. acs.orggoogle.com

The synthesis typically involves a two-step process: the initial formation of a hyperbranched polyamic acid, followed by thermal or chemical imidization to yield the final hyperbranched polyimide. acs.org The resulting polymers often exhibit unique properties such as low viscosity, high solubility, and a high degree of functionality, which can be tailored by modifying the terminal amine groups. uc.ptfrontiersin.org

Table 1: Examples of Hyperbranched Polymers Synthesized from Triamine Monomers

| Triamine Monomer | Co-monomer (Dianhydride) | Resulting Polymer Type | Reference |

|---|---|---|---|

| Tris(4-aminophenyl)amine (TAPA) | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Amine-terminated hyperbranched polyimide | acs.org |

| Tris(4-aminophenyl)amine (TAPA) | 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA) | Amine-terminated hyperbranched polyimide | acs.org |

| Tris(4-aminophenyl)amine (TAPA) | Pyromellitic anhydride (B1165640) (PMDA) | Amine-terminated hyperbranched polyimide | acs.org |

Note: While these examples use other triamine monomers, they illustrate the general principle applicable to this compound.

Role of this compound in Cross-linking and Network Formation

This compound is an effective cross-linking agent, used to create robust polymer networks with enhanced thermal and mechanical properties. researchgate.netmdpi.com Cross-linking involves the formation of covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous network. kinampark.com The trifunctionality of this compound allows it to connect three polymer chains simultaneously, leading to a high cross-linking density. rsc.org

This is particularly relevant in the context of epoxy resins, where the amine groups react with the epoxide rings to form a rigid, thermoset material. The resulting cross-linked polymers often exhibit increased strength, stiffness, and resistance to solvents and heat. researchgate.net The specific geometry of the cyclohexane ring can also impart unique structural characteristics to the final polymer network.

This compound in Heterogeneous and Homogeneous Catalyst Development

The tripodal nature and coordinating ability of the amine groups in this compound make it a valuable ligand in the development of both homogeneous and heterogeneous catalysts. smolecule.comuea.ac.uk Its ability to form stable complexes with a variety of metal ions is central to its catalytic applications. smolecule.com

Homogeneous Catalysis using this compound Metal Complexes

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound-metal complexes have shown significant activity. wiley.comchimia.ch These complexes, often featuring transition metals like copper, cobalt, or nickel, can catalyze a range of organic transformations. uea.ac.ukresearchgate.net For instance, a copper(II) complex incorporating a modified cis-1,3,5-triaminocyclohexane ligand has been shown to catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net

The catalytic activity of these complexes is influenced by the geometry of the ligand, the nature of the metal center, and the reaction conditions. uea.ac.uk The cyclohexane backbone can lock the complex into a specific conformation, which can influence the selectivity of the catalytic reaction. uea.ac.uk

Table 2: Examples of Homogeneous Catalysis with Amine-based Metal Complexes

| Ligand | Metal Ion | Reaction Catalyzed | Reference |

|---|---|---|---|

| (N-Benzyl-bis-N′,N″-salicylidene)-cis-1,3,5-triaminocyclohexane | Copper(II) | Aerobic oxidation of benzyl alcohol | researchgate.net |

| Cyclohexane-supported bis-imino pyridine (B92270) ligands | Cobalt(II) | Electrocatalytic proton reduction | uea.ac.uk |

Heterogeneous Catalysis with this compound Functionalized Materials

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound can be immobilized onto solid supports, such as silica (B1680970) or other porous materials. researchgate.netnih.govacs.org This approach combines the catalytic activity of the amine-metal complex with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for reuse. acs.orgucf.edu

Amine-functionalized silicas, for example, can be used to anchor metal ions, creating active sites for catalysis. researchgate.netnih.gov These materials have been investigated for a variety of reactions, including C-C coupling reactions, oxidations, and condensations. researchgate.netnih.gov The high surface area and porous nature of the support material can enhance catalytic activity by providing a large number of accessible active sites. acs.org For example, palladium supported on amine-functionalized SBA-15 has been used as a catalyst for Heck and Suzuki coupling reactions. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tris(4-aminophenyl)amine |

| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride |

| 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride |

| Pyromellitic anhydride |

| 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine |

| 3,3′,4,4′-tetracarboxylic dianhydride benzophenone |

| (N-Benzyl-bis-N′,N″-salicylidene)-cis-1,3,5-triaminocyclohexane |

| Benzyl alcohol |

| Benzaldehyde |

| Cobalt |

| Copper |

| Nickel |

| Palladium |

| 1,3,5-Tri(4-pentynyl)-1,3,5-triazacyclohexane |

| Chromium |

| Molybdenum |

| Silica |

Theoretical and Computational Investigations of Cyclohexane 1,3,5 Triamine Systems

Density Functional Theory (DFT) Studies on Cyclohexane-1,3,5-triamine Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It is, in principle, an exact theory of electronic structure, based on the electron density distribution n(r) rather than the many-electron wave function. scispace.com DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which are key to understanding the reactivity of molecules like this compound.

Studies on related heterocyclic systems, such as 1,3,5-triazine (B166579) derivatives, have demonstrated the utility of DFT in understanding their electronic properties and reactivity. For instance, DFT calculations have been used to study the charged states and electronic transitions in star-shaped molecules containing a 1,3,5-triazine core. nih.gov Such studies often employ hybrid functionals, like B3LYP, and have been benchmarked for their accuracy in predicting spectroscopic properties. dtic.mil For example, in a study of N2,N4,N6-trisubstituted-1,3,5-triazines, DFT calculations were performed to complement experimental findings on their synthesis and biological activity. nih.gov

In the context of this compound, DFT can be employed to:

Determine Optimized Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

Calculate Reactivity Descriptors: Concepts like electronegativity, hardness, and the chemical reactivity index, which can be derived from DFT, offer a quantitative measure of the molecule's reactivity. scispace.com

Simulate Spectroscopic Properties: DFT can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure. For example, theoretical calculations of rotational barriers around C-N bonds in triazine derivatives have shown good agreement with experimental values obtained from dynamic NMR experiments. bohrium.com

While specific DFT studies on this compound are not extensively reported in the literature, research on analogous compounds such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has utilized DFT to investigate its electronic structure under pressure, highlighting the role of electronic excitation in energetic materials. aps.org These studies provide a methodological framework for future computational investigations into the electronic landscape of this compound and its derivatives.

Table 1: Predicted Spectroscopic Data for a Related Triazine Derivative using DFT This table is illustrative and based on data for a related compound to demonstrate the type of information obtained from DFT calculations.

| Property | Functional/Basis Set | Calculated Value | Experimental Value |

|---|---|---|---|

| C-N Stretch (cm⁻¹) | B3LYP/6-311G** | 1335 | 1334.74 |

| N-H Stretch (cm⁻¹) | B3LYP/6-311G** | 3410 | 3400 |

| ¹³C NMR (ppm) | B3LYP/GIAO | 168.9 | 169.56 |

| ¹H NMR (ppm) | B3LYP/GIAO | 3.78 | 3.81 |

Source: Adapted from data on N₂,N₄,N₆-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvent effects, and thermodynamic properties of molecules in both the solid state and in solution. mdpi.comwesleyan.edu

For this compound, MD simulations can offer critical insights into:

Behavior in Solution: In an aqueous environment, the amino groups of this compound can form hydrogen bonds with water molecules. MD simulations can characterize the solvation shell, the dynamics of water molecules around the triamine, and the influence of the solvent on its conformational preferences. This is particularly relevant for understanding its properties as a ligand in coordination chemistry. smolecule.com

Solid-State Properties: In the solid state, intermolecular forces dictate the crystal packing. MD simulations of crystalline solids, such as the related energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have been used to study properties like hydrostatic compression, thermal expansion, and the effects of defects. researchgate.netdtic.mil Similar simulations on this compound could predict its mechanical and thermal properties. The development of accurate force fields, which are essential for MD simulations, often relies on quantum chemistry calculations to parameterize the interactions between atoms. researchgate.net

Interactions at Interfaces: MD simulations can model the behavior of molecules at interfaces, such as a solid-liquid interface. This can be useful for understanding processes like crystallization or the interaction of this compound with surfaces. Advanced techniques can even incorporate a continuum solvent model to reduce computational cost while still capturing solvent effects. uba.ar

While direct MD simulation studies on this compound are not prominent in the literature, the extensive research on other cyclic and energetic materials provides a strong basis for its application. For example, MD simulations of nitramine explosives like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) have been used to investigate decomposition mechanisms and the influence of crystal defects. acs.org These studies underscore the potential of MD to unravel the complex dynamics of this compound systems.

Table 2: Potential Applications of MD Simulations for this compound

| System | Properties to Investigate | Potential Insights |

|---|---|---|

| In Aqueous Solution | Solvation structure, hydrogen bonding dynamics, conformational equilibria | Understanding of solubility, reactivity in solution, and ligand behavior. |

| Crystalline Solid | Lattice parameters, thermal expansion, mechanical properties (e.g., bulk modulus) | Prediction of material properties and behavior under different temperatures and pressures. |

| Ligand-Metal Complex | Stability of the complex, coordination geometry fluctuations, solvent effects | Elucidation of the factors governing the formation and stability of metal complexes. |

Ab Initio Calculations for Elucidating Reaction Mechanisms Involving this compound

Ab initio calculations, which are based on quantum mechanics from "first principles" without reliance on empirical parameters, are a cornerstone for studying chemical reactions. numberanalytics.com These methods allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states and the calculation of activation energies, which are fundamental to understanding reaction mechanisms and kinetics. numberanalytics.com

For reactions involving this compound, ab initio methods can provide invaluable information. For example, in the formation of imine-based porous organic cages, where diaminocyclohexane (a related compound) is used as a building block, ab initio and DFT calculations have been used to verify proposed reaction mechanisms. osti.gov These calculations can predict reaction energies and help to understand why certain products are formed preferentially. osti.gov

Key applications of ab initio calculations for this compound include:

Mapping Reaction Pathways: By calculating the energy of the system as the reactants are converted to products, a reaction coordinate can be mapped out. This allows for the identification of intermediates and, crucially, the transition state structure.

Calculating Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. Ab initio methods can provide accurate estimates of these barriers. researchgate.net

Investigating Stereoselectivity: The different stereoisomers of this compound may exhibit different reactivities. Ab initio calculations can help to explain the origins of stereoselectivity in reactions by comparing the activation energies for pathways leading to different stereochemical outcomes.

Understanding Catalytic Cycles: When this compound acts as a ligand in a metal complex that catalyzes a reaction, ab initio methods can be used to model the entire catalytic cycle, identifying the rate-determining step and the role of the ligand in facilitating the reaction.

While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality results, especially for smaller model systems that capture the essential chemistry of the reaction center.

Conformational Analysis and Interconversion Pathways of this compound Isomers

The cyclohexane (B81311) ring is not planar but exists in several conformations, with the "chair" form being the most stable. slideshare.netnobelprize.org The introduction of substituents on the ring leads to different stereoisomers and influences the conformational equilibrium. For a 1,3,5-trisubstituted cyclohexane, several isomers are possible, with the cis,cis-1,3,5-triaminocyclohexane being of particular interest due to its C₃ symmetry, making it an effective tripodal ligand. wikipedia.orgacs.org

The conformational analysis of this compound isomers involves considering:

Chair Conformations: In the chair conformation, substituents can occupy either axial or equatorial positions. nobelprize.org Due to steric hindrance, known as 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. libretexts.org

Isomer Stability: For cis,cis-1,3,5-triaminocyclohexane, one chair conformation places all three amino groups in equatorial positions (tri-equatorial), while the other places them all in axial positions (tri-axial). The tri-equatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial steric strain. ufs.ac.za For other isomers, such as the cis,trans form, one chair conformer will have two equatorial and one axial substituent, while the other will have two axial and one equatorial. libretexts.org

Ring Inversion: The cyclohexane ring can "flip" from one chair conformation to another, a process that interconverts axial and equatorial positions. nobelprize.org Dynamic NMR spectroscopy is a powerful experimental technique to study these interconversion processes, and the energy barriers can be calculated using computational methods. acs.org

Nitrogen Inversion: In addition to ring inversion, the amino groups themselves can undergo inversion. In certain solvents, hydrogen bonding to the nitrogen atoms can affect the barrier to this process. acs.org

Computational methods, including molecular mechanics and ab initio calculations, can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. acs.org These calculations are crucial for understanding the dynamic behavior of this compound isomers and how their conformational preferences influence their properties, such as their ability to act as ligands. acs.org

Table 3: Conformational Preferences of 1,3,5-Trisubstituted Cyclohexanes

| Isomer | Most Stable Conformer | Description |

|---|---|---|

| cis,cis | tri-equatorial chair | All three amino groups occupy equatorial positions, minimizing steric strain. |

| cis,trans | di-equatorial, mono-axial chair | Two amino groups are equatorial, and one is axial. |

| trans,trans | This isomer does not exist for 1,3,5-substitution. | N/A |

Source: Based on general principles of conformational analysis of substituted cyclohexanes. libretexts.orglibretexts.org

Prediction of Supramolecular Interactions and Self-Assembly Behavior

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The three amino groups of this compound, particularly in the cis,cis (tri-equatorial) conformation, provide ideal sites for directional hydrogen bonding. This makes it a prime candidate for forming well-defined supramolecular assemblies. researchgate.net

Computational studies can predict and analyze the forces driving the self-assembly of this compound and its derivatives:

Hydrogen Bonding Networks: The primary interaction driving self-assembly is likely to be hydrogen bonding between the amino groups (donors) and suitable acceptors. Derivatives, such as trisamides formed from the triamine, are known to self-assemble into one-dimensional, rod-like structures stabilized by a network of three hydrogen bonds. uni-bayreuth.deresearchgate.net

Anion-π and Lone Pair-π Interactions: In derivatives where aromatic rings are present, other non-covalent interactions can play a role. For example, studies on 1,3,5-triazine-based systems have shown the importance of anion-π and lone pair-π interactions in building supramolecular networks. researchgate.net

Influence of Stereochemistry: The spatial arrangement of the functional groups is critical. The stereochemistry of the cyclohexane core dictates the directionality of the hydrogen bonds and thus the geometry of the resulting assembly. rsc.org

Modeling Self-Assembly: Computational modeling can be used to predict how individual molecules will pack in the solid state or aggregate in solution. This involves identifying the most stable arrangement of molecules (the supramolecular synthon) and how these synthons then organize into larger structures. researchgate.net

The ability of cis,cis-1,3,5-triaminocyclohexane to act as a tripodal platform means it can be used to create more complex molecular architectures designed for specific molecular recognition or self-assembly tasks. ufs.ac.za By computationally exploring the potential interactions, researchers can design and synthesize new functional materials based on the this compound scaffold.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis,cis-1,3,5-triaminocyclohexane |

| cis,trans-1,3,5-triaminocyclohexane |

| 1,3,5-triazine |

| N2,N4,N6-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) |

| diaminocyclohexane |

| 1,3,5-trinitro-1,3,5-triazacyclohexane (RDX) |

| cyclohexanetricarboxylic acid |

| Møller-Plesset perturbation theory (MP2) |

Functionalization and Derivatization of Cyclohexane 1,3,5 Triamine

Synthetic Strategies for Amidation and Alkylation of Cyclohexane-1,3,5-triamine

The primary amine groups of this compound are nucleophilic and readily undergo amidation and alkylation reactions. These reactions are fundamental for constructing more complex molecular architectures.

Amidation: Amidation involves the reaction of the amine groups with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. This strategy is widely used to introduce a variety of functional groups. For instance, reaction with amino acids or peptide fragments can lead to the development of novel biomimetic molecules. The formation of amide bonds is a key step in the synthesis of more complex ligands designed for specific metal chelation.

Alkylation: Alkylation introduces alkyl groups onto the nitrogen atoms of the triamine. Direct alkylation can be achieved using alkyl halides. However, to control the degree of alkylation and avoid the formation of mixtures of mono-, di-, and tri-alkylated products, along with potential quaternary ammonium (B1175870) salts, protective group strategies are often employed. acs.org